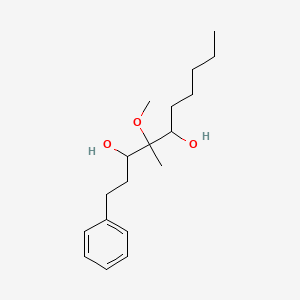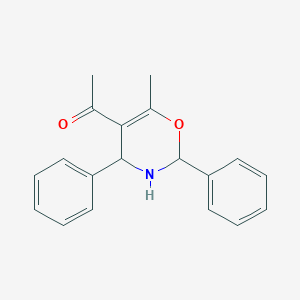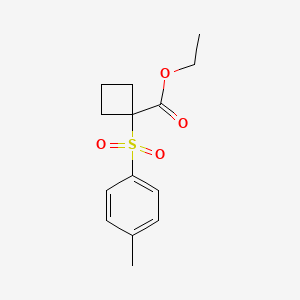![molecular formula C19H22N2O3 B12553985 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid CAS No. 177653-31-5](/img/structure/B12553985.png)
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a benzamido group, and a phenylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-(dimethylamino)benzoic acid with an appropriate amine to form the benzamido intermediate.
Coupling Reaction: The benzamido intermediate is then coupled with 4-bromophenylbutanoic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Final Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can form π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and influence cellular pathways .
類似化合物との比較
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the phenylbutanoic acid moiety.
4-(Benzamido)phenylbutanoic acid: Similar structure but without the dimethylamino group.
1-(4-(Benzamido)phenyl)-3-arylurea derivatives: Structurally related compounds with potential anticancer activity.
Uniqueness: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is unique due to the presence of both the dimethylamino and benzamido groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.
特性
CAS番号 |
177653-31-5 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[4-[[3-(dimethylamino)benzoyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)17-7-4-6-15(13-17)19(24)20-16-11-9-14(10-12-16)5-3-8-18(22)23/h4,6-7,9-13H,3,5,8H2,1-2H3,(H,20,24)(H,22,23) |
InChIキー |
ZTNGOCKLOFPLDU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)

![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)

![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)

